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Indication: This protocol applies to adult patients with chronic hepatitis B (CHB) who have been receiving

TDF monotherapy for at least 48 weeks and have achieved sustained virologic suppression (HBV DNA

<20 IU/mL). The switch is particularly suitable for patients showing concerns or risks for TDF-associated

nephrotoxicity or bone mineral density (BMD) loss [1] [2].

Objective: To maintain virologic suppression while improving renal and bone safety parameters in patients

requiring long-term antiviral therapy [1].

Clinical Evidence Summary: The supporting data for this switch is summarized in the table below.

Aspect
TDF Continuation
(Control)

Switch to
Besifovir
(Intervention)

Statistical Significance &
Notes

Virologic
Response (HBV
DNA <20 IU/mL)

98.5% at Week 48 [1] [2] 100% at Week 48
[1] [2]

Non-inferior (95% CI: -0.01 to
0.04; P>0.999) [1]

Renal Safety
(eGFR %
Change)

-1.24 ± 11.02% from

baseline [1]

+1.67 ± 11.73%

from baseline [1]

Slight improvement with BSV
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Aspect
TDF Continuation
(Control)

Switch to
Besifovir
(Intervention)

Statistical Significance &
Notes

Bone Safety
(BMD)

Decreased or stable [1] Increased hip and
spine BMD [1]

Significant improvement in bone
turnover biomarkers with BSV

[1]

Key Inclusion
Criteria

TDF treatment ≥48 weeks;

HBV DNA <20 IU/mL;
HBeAg positive or

negative [1]

Same as TDF

group

Excludes patients with prior

antiviral resistance,
decompensated liver disease, or

eGFR <50 mL/min [1]

Detailed Experimental & Clinical Protocol

The following workflow outlines the key stages of the switching protocol, from patient identification to long-

term monitoring.
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Baseline Assessments

Patient on Long-Term TDF

Screening & Baseline Assessment

Administer BSV + L-Carnitine

Meets Inclusion Criteria

Confirm Virologic Response
(HBV DNA <20 IU/mL)

Evaluate Renal Function
(Serum Creatinine, eGFR)

Measure Bone Mineral Density
(DXA Scan of Hip & Spine)

Collect Bone Turnover Biomarkers
and Serum Carnitine

Week 24: Short-Term Follow-up

Week 48: Primary Endpoint Assessment

Long-Term Monitoring (up to 192 wks)

Click to download full resolution via product page

1. Patient Screening and Baseline Assessment (Pre-Switch)

Confirm Eligibility: Verify that the patient has received TDF for ≥48 weeks and has documented
HBV DNA levels <20 IU/mL on at least one test before screening [1].

Exclusion Criteria: Key exclusions include a history of antiviral resistance to other nucleos(t)ide
analogues, presence of decompensated liver disease (Child-Pugh score B or C), co-infection with

hepatitis C, D, or HIV, diagnosed hepatocellular carcinoma, and an estimated glomerular filtration rate
(eGFR) <50 mL/min [1] [3].

Baseline Measurements:
Virologic: Quantitative HBV DNA (PCR), HBeAg/anti-HBe status, HBsAg level [1].
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Renal: Serum creatinine to calculate eGFR (using MDRD formula), Urine Albumin-to-Creatinine

Ratio (UACR) [1] [4].
Bone: Dual-energy X-ray absorptiometry (DXA) for BMD at the lumbar spine (L1-L4) and total

hip. Measure serum bone turnover markers (e.g., C-telopeptide) [1].
General: Alanine aminotransferase (ALT), complete blood count, and serum carnitine level [4].

2. Dosing and Administration Protocol

Besifovir Dose: 150 mg, once daily, orally [1] [5].
L-Carnitine Supplementation: 660 mg, once daily, co-administered with BSV to prevent BSV-

associated carnitine depletion [4].
Action: On the day of the switch, discontinue TDF and initiate BSV with L-carnitine.

3. Monitoring and Follow-up Schedule

Week 4 and 12 Post-Switch: Safety and efficacy check, including ALT and creatinine/eGFR [3].
Week 24 Visit:

Primary Efficacy: HBV DNA level (target: <20 IU/mL) [1].
Safety: ALT, creatinine/eGFR, adverse event assessment [1].

Week 48 Visit (Primary Endpoint):
Efficacy: Proportion of patients with HBV DNA <20 IU/mL (primary endpoint), HBeAg

seroconversion, HBsAg level change [1].
Safety: Comprehensive assessment of renal (eGFR, UACR) and bone (BMD via DXA, bone

turnover markers) parameters. Compare percentage changes from baseline [1].
Long-Term Monitoring (Up to 192 Weeks): Studies show that virologic response is maintained long-

term (over 90% at 192 weeks) with no emergence of drug-resistant mutations. Continue annual
monitoring of BMD and renal function during prolonged therapy [4].

Safety and Tolerability Notes

Adverse Events: BSV is generally well-tolerated. The most common adverse events are similar to

those of other antiviral drugs and should be managed symptomatically [1] [4].
Carnitine Monitoring: Although supplementation is provided, periodic monitoring of serum carnitine

levels is recommended, as BSV can deplete carnitine [4].
Virologic Breakthrough: Defined as a ≥1 log10 IU/mL increase in HBV DNA from the nadir or

confirmed HBV DNA >200 IU/mL after suppression. In case of breakthrough, adherence should be
assessed first, followed by population sequencing for resistance mutations, though no BSV-resistant

mutations have been reported in clinical trials up to 192 weeks [1] [4].
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Summary

This protocol provides a structured framework for switching stable CHB patients from TDF to Besifovir,

supported by clinical evidence of non-inferior efficacy and superior bone and renal safety.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [Application Note: Switching from TDF to Besifovir]. Smolecule,

[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b627917#switching-from-

tenofovir-to-besifovir-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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